molecular formula C20H19ClN2O4 B2847583 Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251671-00-7

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2847583
CAS No.: 1251671-00-7
M. Wt: 386.83
InChI Key: KDUYBFUNHUSWSU-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-chloro-4-((2-hydroxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the 2-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

1251671-00-7

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.83

IUPAC Name

ethyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-4-5-10-15(12)26-2)13-8-6-9-14(21)17(13)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

KDUYBFUNHUSWSU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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